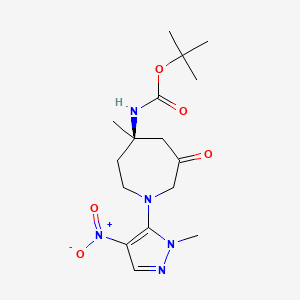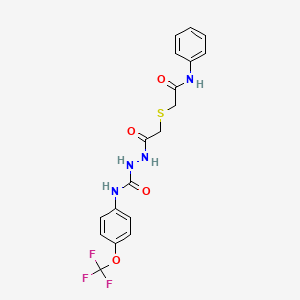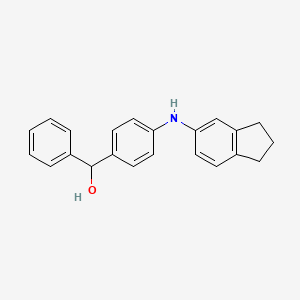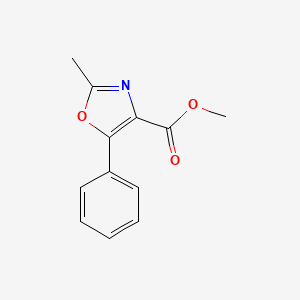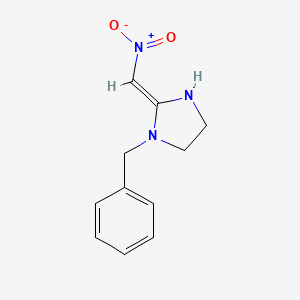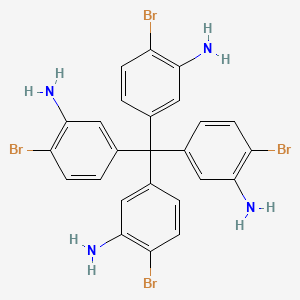![molecular formula C9H12F2O2 B13087709 Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823901-96-7](/img/structure/B13087709.png)
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,6-difluorobicyclo[310]hexane-6-carboxylate is a chemical compound with the molecular formula C9H12F2O2 It is characterized by the presence of a bicyclic structure with two fluorine atoms and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the use of rhodium-catalyzed cyclopropanation reactions. The reaction conditions often involve the use of diazo compounds and rhodium catalysts to achieve the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical products with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but with different fluorine atom positions.
6,6-Difluorobicyclo[3.1.0]hexane: Lacks the ethyl ester group but shares the bicyclic and fluorine-containing structure.
Uniqueness
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate is unique due to the specific positioning of its fluorine atoms and the presence of the ethyl ester group.
Eigenschaften
CAS-Nummer |
1823901-96-7 |
|---|---|
Molekularformel |
C9H12F2O2 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H12F2O2/c1-2-13-8(12)9(11)6-3-5(10)4-7(6)9/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
RRGPPWRCLDBGBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C2C1CC(C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)


